1,2,3,4-Tetrahydroisoquinolin-1-amine
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Overview
Description
1,2,3,4-Tetrahydroisoquinolin-1-amine is a secondary amine with the chemical formula C9H11N. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family . These compounds are known for their diverse biological activities, including effects against various infective pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Substitution: Substitution reactions, particularly at the C(1) position, are common.
Major products formed from these reactions include various alkaloids and bioactive molecules that have significant biological properties .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-amine involves several molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system . These actions contribute to its neuroprotective effects and its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-1-amine is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating substance abuse.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules and pharmaceuticals.
These compounds share the tetrahydroisoquinoline scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C9H12N2 |
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Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2 |
InChI Key |
LZXQFYUUMWVPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)N |
Origin of Product |
United States |
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